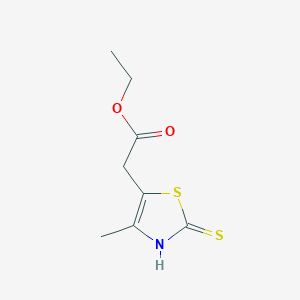
(2-Amino-4-fluorophenyl)(4-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-4-fluorophenyl)(4-chlorophenyl)methanone, also known as 4F-α-PVP, is a synthetic cathinone that belongs to the class of pyrrolidinophenone derivatives. It is a potent stimulant and has been found to have effects similar to other drugs of abuse such as cocaine and amphetamines. In recent years, there has been a growing interest in the synthesis and study of this compound due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of (2-Amino-4-fluorophenyl)(4-chlorophenyl)methanoneα-PVP is not fully understood, but it is believed to act as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in the stimulant effects observed.
Biochemical and Physiological Effects
The use of this compoundα-PVP has been found to result in a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been shown to cause changes in mood, behavior, and cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2-Amino-4-fluorophenyl)(4-chlorophenyl)methanoneα-PVP in scientific research is its potency, which allows for the study of the effects of small doses. However, its potential for abuse and adverse effects on health make it unsuitable for human studies. Additionally, the lack of understanding of its mechanism of action and long-term effects limits its use in certain areas of research.
Future Directions
There are several future directions for research involving (2-Amino-4-fluorophenyl)(4-chlorophenyl)methanoneα-PVP. These include investigations into its potential as a treatment for certain medical conditions, such as depression and ADHD, as well as its use in the development of new drugs with similar effects but fewer adverse effects. Additionally, further studies are needed to fully understand its mechanism of action and long-term effects on health.
Synthesis Methods
The synthesis of (2-Amino-4-fluorophenyl)(4-chlorophenyl)methanoneα-PVP involves the reaction of 4-chlorobenzaldehyde with 2-amino-4-fluorophenylacetone in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to a cyclization reaction using a suitable acid catalyst to form the final product.
Scientific Research Applications
(2-Amino-4-fluorophenyl)(4-chlorophenyl)methanoneα-PVP has been used in various scientific research studies, including investigations into the mechanism of action of other drugs, as well as the development of new treatments for certain medical conditions. It has been found to exhibit potent psychostimulant effects, making it useful in studies related to addiction and drug abuse.
properties
CAS RN |
115831-74-8 |
|---|---|
Molecular Formula |
C13H9ClFNO |
Molecular Weight |
249.67 g/mol |
IUPAC Name |
(2-amino-4-fluorophenyl)-(4-chlorophenyl)methanone |
InChI |
InChI=1S/C13H9ClFNO/c14-9-3-1-8(2-4-9)13(17)11-6-5-10(15)7-12(11)16/h1-7H,16H2 |
InChI Key |
MHARNVFERKONBO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)F)N)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)F)N)Cl |
synonyms |
(2-Amino-4-fluorophenyl)(4-chlorophenyl)methanone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Z)-7-[(1R,2R,3R,5S)-2-[(E)-5-(4-azidophenyl)-3-hydroxypent-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B53161.png)




![7-Methyl-5H-pyrrolo[1,2-D]tetrazole](/img/structure/B53178.png)






